REACTION_CXSMILES
|
[C:1](#[N:4])[CH:2]=[CH2:3].[CH2:5]([NH2:8])[CH2:6][NH2:7]>>[C:1]([CH2:2][CH2:3][N:7]([CH2:3][CH2:2][C:1]#[N:4])[CH2:6][CH2:5][N:8]([CH2:3][CH2:2][C:1]#[N:4])[CH2:3][CH2:2][C:1]#[N:4])#[N:4]
|
Name
|
|
Quantity
|
53.03 g
|
Type
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reactant
|
Smiles
|
C(C=C)#N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 80° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
After excessive acrylonitrile was distilled off under reduced pressure, 100 mL of ethyl acetate
|
Type
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ADDITION
|
Details
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was added
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Type
|
WASH
|
Details
|
the mixture was washed with water
|
Type
|
CUSTOM
|
Details
|
The organic layer obtained by liquid separation
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Type
|
DRY_WITH_MATERIAL
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Details
|
was dried with anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CCN(CCN(CCC#N)CCC#N)CCC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 46.56 g | |
YIELD: CALCULATEDPERCENTYIELD | 85.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |